4-(1-Isocyano-2-phenylethyl)pyridine
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Overview
Description
4-(1-Isocyano-2-phenylethyl)pyridine is a chemical compound that belongs to the class of isocyanides. Isocyanides are known for their unique reactivity due to the presence of the isocyano group, which exhibits both nucleophilic and electrophilic characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Isocyano-2-phenylethyl)pyridine typically involves the reaction of pyridine derivatives with isocyanide precursors. One common method is the Ugi reaction, a multicomponent reaction that combines an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to form the desired product . The reaction conditions often involve mild temperatures and the use of solvents such as methanol or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale Ugi reactions or other multicomponent reactions that can be scaled up efficiently. The use of continuous flow reactors and automated synthesis platforms can enhance the production yield and purity while minimizing waste and exposure to hazardous chemicals .
Chemical Reactions Analysis
Types of Reactions
4-(1-Isocyano-2-phenylethyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The isocyano group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding pyridine N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
4-(1-Isocyano-2-phenylethyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of 4-(1-Isocyano-2-phenylethyl)pyridine involves its interaction with various molecular targets. The isocyano group can form coordination complexes with metal ions, influencing the reactivity and stability of the compound. Additionally, the compound can participate in multicomponent reactions, leading to the formation of diverse chemical structures with potential biological activities .
Comparison with Similar Compounds
Similar Compounds
- 4-Isocyanobenzaldehyde
- 2-Isocyanopyrimidine
- 2-Acylphenylisocyanides
Uniqueness
Unlike other isocyanides, this compound can participate in a broader range of chemical reactions and form more stable complexes with metal ions .
Properties
CAS No. |
62398-33-8 |
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Molecular Formula |
C14H12N2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
4-(1-isocyano-2-phenylethyl)pyridine |
InChI |
InChI=1S/C14H12N2/c1-15-14(13-7-9-16-10-8-13)11-12-5-3-2-4-6-12/h2-10,14H,11H2 |
InChI Key |
IDKSHUNCYPKVMH-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[N+]C(CC1=CC=CC=C1)C2=CC=NC=C2 |
Origin of Product |
United States |
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